
2-chloro-N-(2-(thiophen-3-yl)benzyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2-chloro-N-(2-(thiophen-3-yl)benzyl)benzamide is a benzamide derivative with a thiophene ring and a chloro substituent. While the specific compound is not directly studied in the provided papers, similar compounds with benzamide structures and various substituents have been synthesized and characterized, indicating a broad interest in this class of compounds for their potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the reaction of an appropriate benzoic acid or its derivatives with amines or amides. For instance, the synthesis of 2-chloro-N-(diethylcarbamothioyl)benzamide was achieved through a reaction characterized by elemental analysis and IR spectroscopy, followed by X-ray diffraction to determine the crystal and molecular structure . Similarly, other related compounds were synthesized using various methods, including solvent-free synthesis , reactions with cyanamides , and condensation reactions , , .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often elucidated using X-ray diffraction, which provides detailed information about the crystal packing and geometry of the molecule. For example, the crystal structure of 2-chloro-N-(diethylcarbamothioyl)benzamide was determined to crystallize in the orthorhombic space group with specific cell dimensions . Other studies also reported the crystal structure of related compounds, confirming their proposed structures and providing insights into their molecular conformations , , .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including condensation with aldehydes to form imine-carboximido derivatives or reactions with nucleophiles to produce new compounds . The reactivity of the functional groups in these molecules, such as the cyanomethylene group, allows for the construction of new heterocyclic hybrids .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are characterized using a range of spectroscopic techniques, including IR, NMR, and UV-Vis spectroscopy. These techniques provide information on vibrational frequencies, chemical shifts, and electronic properties , . Additionally, computational methods such as DFT calculations are used to optimize molecular geometries and predict vibrational frequencies, which are then compared with experimental data , . The study of NBO, NLO, and MEP properties further contributes to the understanding of the electronic characteristics of these compounds .
Scientific Research Applications
Structural Analysis
Studies have focused on understanding the crystal structure of related compounds, which can provide insights into their physical and chemical properties. For instance, research on compounds with similar structures has revealed detailed crystallization patterns and interactions at the molecular level, such as hydrogen bonding and π···π interactions, contributing to the stability and behavior of these molecules in various environments (Sharma et al., 2016).
Antimicrobial Activity
The exploration of antimicrobial properties in compounds related to 2-chloro-N-(2-(thiophen-3-yl)benzyl)benzamide highlights their potential in developing new therapeutic agents. Synthesis of new derivatives and their evaluation against various bacterial and fungal strains have been a significant focus. These studies aim to identify potent compounds that could serve as the basis for new antimicrobial drugs with specific activity against resistant strains (Naganagowda & Petsom, 2011).
Synthesis of Complex Molecules
Research has also concentrated on synthesizing new derivatives and complex molecules incorporating the thiophene motif, which is structurally related to 2-chloro-N-(2-(thiophen-3-yl)benzyl)benzamide. These synthetic efforts include the development of novel methodologies for constructing heterocyclic skeletons, offering potential applications in material science, pharmaceuticals, and organic electronics. Innovative synthetic routes have been designed to produce compounds with specific structural features, leading to materials with unique electronic, optical, and biological properties (Nowacki & Wojciechowski, 2017).
properties
IUPAC Name |
2-chloro-N-[(2-thiophen-3-ylphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNOS/c19-17-8-4-3-7-16(17)18(21)20-11-13-5-1-2-6-15(13)14-9-10-22-12-14/h1-10,12H,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPBHHWXDCPFFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=CC=C2Cl)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

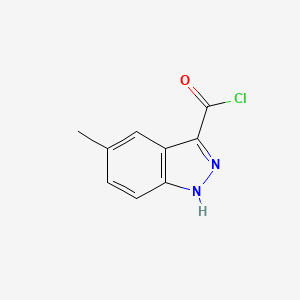
![1-[3-(4-Ethylphenyl)-4-oxoquinazolin-2-yl]piperidine-4-carboxamide](/img/structure/B2550044.png)




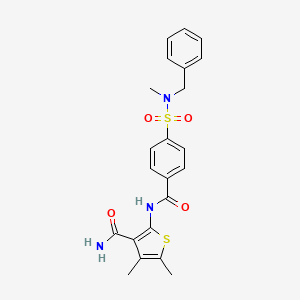
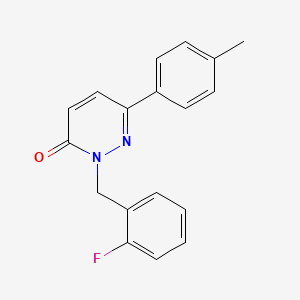
![(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methanamine hydrochloride](/img/structure/B2550055.png)
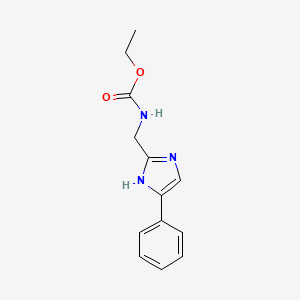

![3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2550060.png)
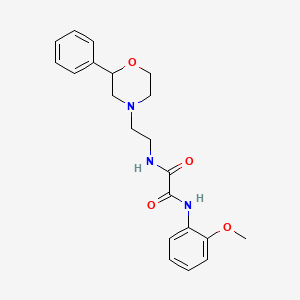
![4-[3-[(2,2,2-Trifluoroacetyl)amino]propyl]benzenesulfonyl fluoride](/img/structure/B2550065.png)